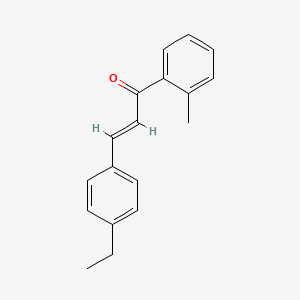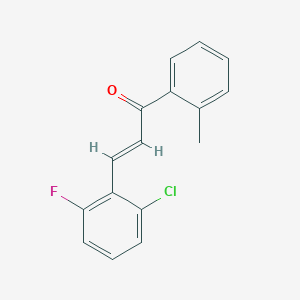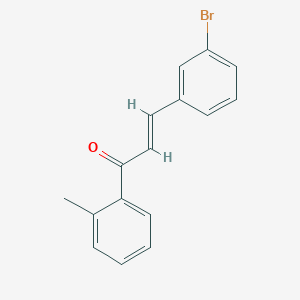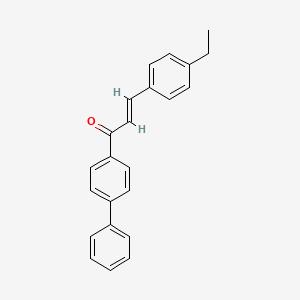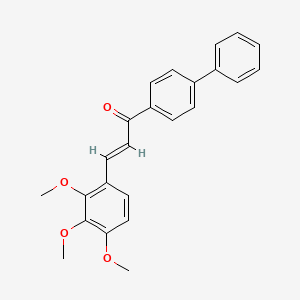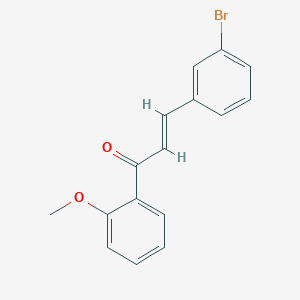
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic compound with a wide range of scientific and medical applications. It is a member of a class of compounds known as substituted phenylpropenes, which are characterized by a phenyl ring attached to a propene chain. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a variety of scientific research applications. It has been used in studies of the molecular basis of cancer and other diseases, as well as in studies of the mechanism of action of certain drugs. It has also been used in studies of the mechanism of action of certain hormones, such as testosterone. In addition, this compound has been used in studies of the structure and function of proteins, and in studies of the mechanism of action of certain enzymes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound interacts with certain biological targets, such as proteins, hormones, and enzymes. This interaction results in a variety of effects, such as changes in the activity of these targets or changes in their structure.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to interact with certain proteins and hormones, resulting in changes in their activity or structure. It has also been shown to interact with certain enzymes, resulting in changes in their activity or structure. In addition, this compound has been shown to have effects on cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is available in high yields. Another advantage is that it is relatively stable and has a long shelf life. However, this compound is also relatively expensive, and its effects on certain biological targets are not fully understood.
Direcciones Futuras
There are a variety of potential future directions for the research of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is to further investigate its effects on certain proteins, hormones, and enzymes. Another potential direction is to investigate its effects on cell growth and differentiation. In addition, further research could be conducted to determine the exact mechanism of action of this compound and to identify additional potential applications. Finally, further research could be conducted to investigate the potential toxicity of this compound.
Métodos De Síntesis
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-bromo-3-methylphenol with 2-methoxypropene in the presence of a strong base such as sodium hydroxide. This reaction yields the desired product in high yield. Other methods of synthesis include the reaction of 3-bromophenol with 2-methoxypropene in the presence of a strong base, or the reaction of 3-bromophenol with 2-methoxypropene in the presence of an acid catalyst.
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAQCQWXNNYKG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

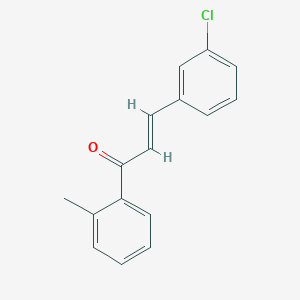
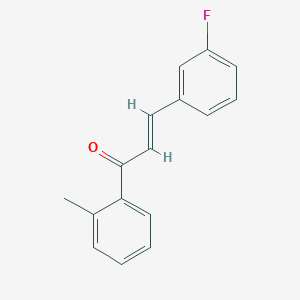
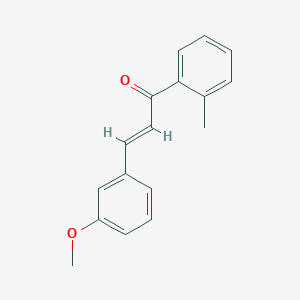
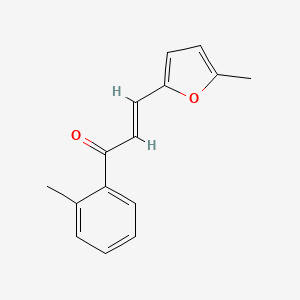
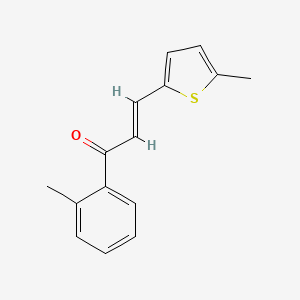
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
